urea](/img/structure/B13850726.png)
[(Z)-benzylideneamino](13C)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-benzylideneaminourea is a compound that features a benzylideneamino group attached to a urea molecule labeled with carbon-13. This isotopic labeling is often used in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy, to track molecular interactions and reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-benzylideneaminourea typically involves the reaction of benzaldehyde with (13C)-urea under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the formation of the imine bond. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of (Z)-benzylideneaminourea follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-benzylideneaminourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylidene derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The benzylidene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the benzylidene group under mild conditions.
Major Products
Oxidation: Benzylidene derivatives with oxidized functional groups.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzylidene compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Z)-benzylideneaminourea has several applications in scientific research:
Chemistry: Used as a probe in NMR spectroscopy to study molecular interactions and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in diagnostic tests, such as the 13C-urea breath test for detecting Helicobacter pylori infections.
Industry: Applied in the development of new materials and catalysts, leveraging its unique isotopic labeling for detailed analysis.
Mecanismo De Acción
The mechanism of action of (Z)-benzylideneaminourea involves its interaction with specific enzymes or molecular targets. For example, in the 13C-urea breath test, the compound is hydrolyzed by the urease enzyme produced by Helicobacter pylori, resulting in the release of 13C-labeled carbon dioxide, which can be detected in the patient’s breath.
Comparación Con Compuestos Similares
(Z)-benzylideneaminourea can be compared with other isotopically labeled compounds such as:
(13C)-urea: Used in similar diagnostic tests but lacks the benzylidene group.
(13C)-benzylideneamine: Similar structure but without the urea moiety.
(13C)-benzylidenehydrazine: Contains a hydrazine group instead of urea.
The uniqueness of (Z)-benzylideneaminourea lies in its combination of the benzylidene group and the isotopically labeled urea, making it a versatile tool for various scientific applications.
Propiedades
Fórmula molecular |
C8H9N3O |
|---|---|
Peso molecular |
164.17 g/mol |
Nombre IUPAC |
[(Z)-benzylideneamino](13C)urea |
InChI |
InChI=1S/C8H9N3O/c9-8(12)11-10-6-7-4-2-1-3-5-7/h1-6H,(H3,9,11,12)/b10-6-/i8+1 |
Clave InChI |
AKGUXECGGCUDCV-VYQLZHSESA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=N\N[13C](=O)N |
SMILES canónico |
C1=CC=C(C=C1)C=NNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Chloro-5-methoxy-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B13850650.png)
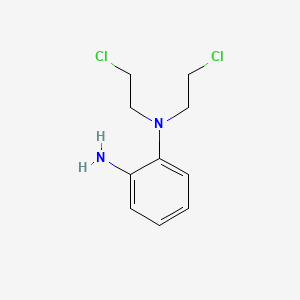
![5,6-dihydro-4H-furo[3,4-c]pyrrole](/img/structure/B13850664.png)

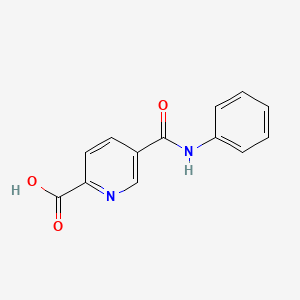
![N-[(2S,5R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(3R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B13850688.png)

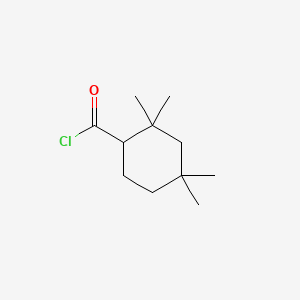
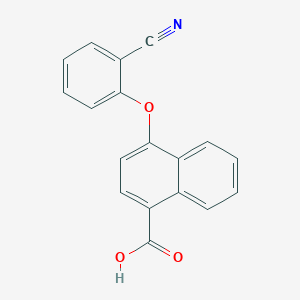
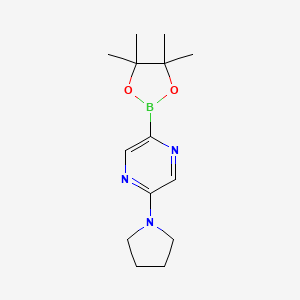
![1-[(E)-(4-methoxyphenyl)methyleneamino]-3-methyl-thiourea](/img/structure/B13850720.png)
![3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester](/img/structure/B13850725.png)

![(S)-4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid](/img/structure/B13850731.png)
